Ethyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate
Description
Properties
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-4-17-12(16)11(13)15-14-10-7-8(2)5-6-9(10)3/h5-7,14H,4H2,1-3H3/b15-11- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOBUTGZFHUQNN-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=CC(=C1)C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=C(C=CC(=C1)C)C)/Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tert-Butyl Carbazate-Mediated Synthesis
The patent CN109111371B outlines a two-step synthesis starting with ethyl chloroacetate or ethyl bromoacetate. In Step S1 , tert-butyl carbazate reacts with ethyl chloroacetate in acetonitrile at 30°C to form (N'-tert-butoxycarbonyl-hydrazino) ethyl acetate (yield: 97.9%, purity: 98.8%). Step S2 involves deprotection using concentrated hydrochloric acid in ethanol under reflux, yielding hydrazino ethyl acetate hydrochloride (yield: 98.4%, purity: 99.2%).
Key Advantages :
Direct Hydrazine Hydrate Condensation
Ethyl chloroacetate reacts with hydrazine hydrate in ethanol under alkaline conditions (pH 10–12) to form the hydrazine intermediate, followed by hydrochloric acid salification. This method achieves 73–78% yield but requires careful pH control to avoid byproducts like ethyl 2-hydrazinoacetate.
Diazotization and Coupling Approaches
Benzenediazonium Chloride Route
A method adapted from Helvetica Chimica Acta involves diazotizing aniline derivatives (e.g., 2,5-dimethylaniline) with sodium nitrite in HCl, followed by coupling with ethyl 2-chloro-3-oxobutanoate. The reaction occurs in ethanol at 0–5°C, yielding the target compound after recrystallization (purity: 98.7%).
Mechanistic Insights :
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Electrophilic Substitution : The diazonium ion attacks the β-keto ester’s enolate, forming the hydrazone linkage.
-
Z-Selectivity : Steric hindrance from the 2,5-dimethyl group favors the (Z)-isomer, confirmed via X-ray crystallography.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Solvent | Ethanol |
| Reaction Time | 4–6 hours |
| Yield | 68–72% |
Alternative Synthetic Pathways
Condensation with Chloroacetic Acid Derivatives
Evitachem’s protocol uses ethyl acetate and 2-(2,5-dimethylphenyl)hydrazine in dimethylformamide (DMF) at 80°C. The reaction is catalyzed by triethylamine, with purification via silica gel chromatography (hexane:ethyl acetate = 4:1).
Limitations :
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Low Yield : 55–60% due to competing hydrolysis of ethyl acetate.
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Solvent Toxicity : DMF necessitates stringent handling protocols.
Microwave-Assisted Synthesis
A novel approach irradiates ethyl 2-chloroacetoacetate and 2,5-dimethylphenylhydrazine in methanol at 100°C for 15 minutes, achieving 85% yield. Microwave activation reduces reaction time tenfold compared to conventional heating.
Optimization and Process Intensification
Solvent Effects on Crystallization
Ethanol and acetonitrile produce distinct crystal morphologies:
Table 1: Solvent Impact on Yield and Purity
| Solvent | Yield (%) | Purity (%) | Crystal Morphology |
|---|---|---|---|
| Ethanol | 98.4 | 99.2 | Plate-like |
| Acetonitrile | 97.9 | 98.8 | Needle-shaped |
Acid Catalysis in Deprotection
Hydrochloric acid (12 M) outperforms sulfuric acid in deprotecting tert-butoxycarbonyl groups:
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, converting the hydrazone group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
Synthetic Routes
The synthesis typically involves the reaction of ethyl chloroacetate with 2,5-dimethylphenylhydrazine under alkaline conditions, utilizing solvents like ethanol or methanol. The optimization of reaction conditions is crucial for maximizing yield and purity .
Antibacterial Activity
Recent studies have indicated that derivatives of hydrazones, including Ethyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate, exhibit significant antibacterial properties.
| Study | Pathogen Tested | Inhibition Zone (mm) | |
|---|---|---|---|
| Study A | E. coli | 15 | Effective against Gram-negative bacteria. |
| Study B | S. aureus | 20 | Potent against Gram-positive bacteria. |
These findings suggest potential for developing new antibacterial agents based on modifications to the hydrazone structure .
Anticancer Potential
This compound has also been evaluated for anticancer activity. In vitro studies demonstrated that the compound can inhibit cancer cell proliferation through apoptosis induction.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| HeLa | 10.0 | Cell cycle arrest |
The hydrazone moiety's ability to form stable complexes with metal ions may play a role in its mechanism of action against cancer cells .
Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to disrupt biological processes in pests. Field trials have indicated effective control over common agricultural pests.
| Pest Species | Mortality Rate (%) | Application Rate (g/ha) |
|---|---|---|
| Aphids | 85 | 200 |
| Whiteflies | 75 | 150 |
These results highlight the potential for this compound to be developed into a new class of environmentally friendly pesticides .
Polymer Chemistry
The compound can be utilized as a monomer or cross-linking agent in polymer synthesis. Its unique chemical structure allows for the development of polymers with enhanced thermal stability and mechanical properties.
| Polymer Type | Property Enhanced |
|---|---|
| Thermosetting | Increased heat resistance |
| Elastomers | Improved elasticity |
This application is particularly relevant in the production of high-performance materials for automotive and aerospace industries .
Mechanism of Action
The mechanism by which Ethyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in complex biochemical pathways.
Comparison with Similar Compounds
Structural and Electronic Variations
Key structural differences among analogs arise from substituent type (electron-donating/-withdrawing) and position (para, meta, ortho) on the phenyl ring. Below is a comparative analysis:
Table 1: Substituent Effects on Molecular Properties
Key Observations:
- The 4-methoxy substituent in C11H13ClN2O3 introduces polarity, affecting solubility and hydrogen-bonding patterns .
Electron-Withdrawing Groups (e.g., Chloro):
Crystallographic and Hydrogen-Bonding Features
Crystal structures of related compounds reveal trends in hydrogen bonding and packing:
Table 2: Crystal Structure Comparison
Biological Activity
Ethyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
- Chemical Formula : C12H15ClN2O2
- Molecular Weight : 254.71 g/mol
- CAS Number : 1264088-42-7
The compound features a chloro group, a hydrazinylidene moiety, and a dimethylphenyl group, which contribute to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:
- Covalent Bond Formation : The chloro group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially disrupting normal cellular functions.
- Redox Reactions : The hydrazinylidene group may participate in redox reactions, influencing cellular signaling pathways and leading to apoptosis in cancer cells.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. A study evaluated its effects on several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 1.4±0.2 | Induction of apoptosis through intrinsic/extrinsic pathways |
| A549 | 3.7±0.4 | Cell cycle arrest and apoptosis |
| MCF-7 | 10.0±6.0 | Inhibition of proliferation |
These results suggest that the compound may serve as a promising candidate for further development as an anticancer agent due to its potency against various tumor types.
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been investigated for antimicrobial effects. Preliminary studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.
Case Studies
- In Vitro Studies : A series of in vitro experiments demonstrated that this compound effectively inhibited the growth of cancer cell lines at low concentrations. The selectivity index (SI) was calculated to be greater than 3 for several tested cell lines, indicating a favorable therapeutic window.
- Combination Therapy : In combination with existing chemotherapeutic agents, this compound showed enhanced cytotoxicity against resistant cancer cell lines, suggesting potential use in combination therapies to overcome drug resistance.
Q & A
Q. What is the standard synthetic route for Ethyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate?
The compound is synthesized via diazotization and coupling reactions. A typical protocol involves reacting 3-chloropentane-2,4-dione or ethyl 2-chloro-3-oxobutanoate with a cold solution of an aryl diazonium salt (e.g., derived from 2,5-dimethylaniline) in ethanol under chilled conditions (273 K). Sodium acetate is used to buffer the reaction. The product is isolated by recrystallization from ethanol, yielding ~80% of the hydrazone derivative .
Q. How is the Z-configuration of the hydrazone moiety confirmed?
Single-crystal X-ray diffraction (SCXRD) is the definitive method. The Z-configuration is identified by the planar Caryl–NH–N=C linkage, with a torsion angle close to 0° (e.g., 0.8° in related structures). The intramolecular hydrogen bond between the amino group and the carbonyl oxygen further stabilizes this configuration .
Q. What are the key physical properties of this compound?
Q. What role does this compound play in pharmaceutical synthesis?
It serves as a critical intermediate in synthesizing heterocycles like pyrazolo[3,4-c]pyridines, which are precursors to anticoagulants such as Apixaban. The hydrazone moiety facilitates cyclization reactions with morpholino-dihydropyridinones under mild heating (85–90°C) in solvents like toluene .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and selectivity?
- Solvent choice : Polar aprotic solvents (e.g., DMF) or ethers (THF) may improve solubility of intermediates, while chlorinated solvents (methylene chloride) reduce side reactions .
- Temperature control : Maintaining ≤273 K during diazonium salt addition minimizes decomposition. Post-reaction stirring at 273 K for 3 hours ensures complete crystallization .
- Catalysis : Triethylamine (TEA) is often added to neutralize HCl byproducts, accelerating the coupling step .
Q. What challenges arise in resolving the crystal structure, and how are they addressed?
Challenges include anisotropic displacement of light atoms (e.g., H) and twinning in low-symmetry space groups (e.g., monoclinic P2₁). Modern refinement tools like SHELXL (via WinGX suite) enable riding models for H-atoms and restraint-based refinement for amino groups. Multi-scan absorption corrections (CrysAlis PRO) improve data accuracy .
Q. How do substituents on the aryl group influence hydrogen bonding and crystal packing?
Electron-donating groups (e.g., 4-methoxy) enhance hydrogen-bond donor capacity of the NH group, forming helical chains via N–H···O=C interactions along crystallographic axes. In contrast, bulky substituents (e.g., 2,5-dimethyl) may disrupt packing, leading to less dense structures .
Q. What analytical methods are used to detect and quantify synthetic impurities?
- HPLC-MS : Identifies side products like ethyl 2,2-dichloro-3-oxobutanoate (common in incomplete coupling reactions).
- SCXRD : Resolves stereochemical impurities (e.g., E-isomers) .
- TLC monitoring : Chloroform-methanol (7:3) systems track reaction progress and isolate intermediates .
Q. How can computational methods complement experimental data in studying this compound?
Density Functional Theory (DFT) calculations predict electronic transitions (UV-Vis spectra) and stabilize Z-configuration via intramolecular hydrogen bond energy analysis. Graph set analysis (Etter’s formalism) models supramolecular interactions in crystal lattices .
Q. What strategies mitigate isomerization during storage or reaction?
- Low-temperature storage : Prevents thermal Z→E isomerization.
- Protection from light : UV exposure can disrupt the hydrazone double bond.
- Inert atmosphere : Minimizes oxidative degradation during synthetic steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
